molecular formula C14H29NO2 B8569734 L-Leucine Octyl Ester

L-Leucine Octyl Ester

Cat. No.: B8569734
M. Wt: 243.39 g/mol
InChI Key: IUJSCRUTNQAENA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine octyl ester is an alkyl ester derivative of the essential amino acid L-leucine, where the carboxyl group is esterified with an octyl (C8) alcohol. Alkyl esters of amino acids are widely used in peptide synthesis, fragrance formulations, and pharmaceuticals due to their tunable lipophilicity and reactivity .

Properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

octyl (2S)-2-amino-4-methylpentanoate

InChI

InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-17-14(16)13(15)11-12(2)3/h12-13H,4-11,15H2,1-3H3/t13-/m0/s1

InChI Key

IUJSCRUTNQAENA-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCCCCCCCOC(=O)C(CC(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

L-Leucine Methyl Ester (C1)
  • Molecular Formula: C₇H₁₅NO₂ .
  • Applications : Key intermediate in peptide synthesis (e.g., coupling with propargylglycine to form dipeptides) .
  • Toxicity : Exhibits higher cytotoxicity in natural killer (NK) cells compared to ethyl esters .
L-Leucine Ethyl Ester (C2)
  • Molecular Formula: C₈H₁₇NO₂ (calculated).
  • Applications : Used in coordination chemistry (e.g., reactions with NbF₅) .
  • Toxicity : Lower toxicity than methyl ester in NK and pancreatic cancer cells, suggesting alkyl chain length inversely correlates with toxicity in some contexts .
Octyl Esters of Other Acids (e.g., Octyl Acetate)
  • Molecular Formula : C₁₀H₂₀O₂ .
  • Applications : Widely used in perfumes and food flavoring due to rose-like aroma; recognized as safe by regulatory bodies .
Orlistat (L-Leucine Dodecyl Ester Derivative)
  • Molecular Formula: C₂₉H₅₃NO₅ .
  • Structural Insight : The dodecyl chain enhances lipid interaction, critical for its mechanism of action.

Physicochemical Properties

Compound Alkyl Chain Length Molecular Weight (g/mol) Lipophilicity (LogP)* Key Functional Attributes
L-Leucine Methyl Ester C1 145.20 ~1.2 High reactivity in peptide coupling
L-Leucine Ethyl Ester C2 159.23 (calculated) ~1.8 Moderate solubility in organic solvents
Octyl Acetate C8 172.26 ~3.5 High volatility, fragrance utility
Orlistat C12 495.75 ~8.0 Extreme lipophilicity, drug activity
L-Leucine Octyl Ester C8 243.39 (calculated) ~4.0 (estimated) Hypothesized balance of solubility and stability

*LogP values estimated based on alkyl chain trends.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing L-Leucine Octyl Ester, and how is its purity validated?

  • Methodological Answer : this compound is typically synthesized via esterification, where L-leucine reacts with octanol in the presence of an acid catalyst. The reaction mixture is refluxed, followed by purification using techniques like vacuum distillation or column chromatography. Purity is validated via:

  • Infrared (IR) Spectroscopy : Key peaks include C=O (ester) at ~1740–1750 cm⁻¹ and C-O stretches at ~1045–1240 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ester formation (e.g., methyl/methylene groups adjacent to the ester oxygen) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity by comparing Rf values against standards .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer : Yield optimization involves:

  • Molar Ratios : A 10–20% excess of octanol drives esterification to completion.
  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) improve reaction rates.
  • Temperature Control : Refluxing at 110–130°C balances reaction speed and byproduct minimization.
  • Purification : Distillation under reduced pressure prevents thermal decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies ester functional groups (C=O, C-O) and absence of unreacted carboxylic acid (-OH stretch at ~2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., octyl chain -CH₂- signals at δ 1.2–1.6 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z ~315 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between chromatographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare TLC/HPLC purity with NMR integration ratios (e.g., quantifying residual octanol or leucine).
  • Spiking Experiments : Add known impurities to assess detection limits of each method.
  • Statistical Analysis : Use regression models to correlate spectroscopic peak areas with chromatographic retention times .

Q. What experimental strategies ensure reproducibility in this compound stability studies under varying pH and temperature?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate the compound at pH 2–12 and 25–60°C, sampling at intervals.
  • Analytical Endpoints : Monitor ester hydrolysis via HPLC (quantifying leucine/octanol byproducts) and pH-stat titration.
  • Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots .

Q. How do structural modifications (e.g., alkyl chain length) impact this compound’s physicochemical properties?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., L-Leucine Hexyl/Decyl Esters) and compare:
  • LogP : Measure octanol-water partition coefficients to assess hydrophobicity.
  • Solubility : Use shake-flask or UV-Vis methods in aqueous/organic solvents .
  • 3D Structural Analysis : Molecular dynamics simulations predict conformational stability and membrane permeability .

Q. What protocols mitigate side reactions during large-scale synthesis of this compound?

  • Methodological Answer :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Stepwise Addition : Gradually introduce octanol to avoid exothermic runaway reactions.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy detects intermediates/byproducts .

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